molecular formula C13H13ClF3N3O2 B12298072 methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate

methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate

Cat. No.: B12298072
M. Wt: 335.71 g/mol
InChI Key: LFGZFGJHYHQGSI-IEESLHIDSA-N
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Description

Methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[310]hexan-6-yl)acetate is a complex organic compound featuring a bicyclic structure with a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of the pyrimidinyl group: This step often involves nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the intermediate to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to dechlorinated products.

Scientific Research Applications

Methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and agrochemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate: shares similarities with other bicyclic compounds featuring pyrimidinyl groups.

    Trifluoromethylated pyrimidines: These compounds are often used in pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity.

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13ClF3N3O2

Molecular Weight

335.71 g/mol

IUPAC Name

methyl 2-[(1R,5S)-3-[2-chloro-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetate

InChI

InChI=1S/C13H13ClF3N3O2/c1-22-11(21)2-6-7-4-20(5-8(6)7)10-3-9(13(15,16)17)18-12(14)19-10/h3,6-8H,2,4-5H2,1H3/t6?,7-,8+

InChI Key

LFGZFGJHYHQGSI-IEESLHIDSA-N

Isomeric SMILES

COC(=O)CC1[C@H]2[C@@H]1CN(C2)C3=NC(=NC(=C3)C(F)(F)F)Cl

Canonical SMILES

COC(=O)CC1C2C1CN(C2)C3=NC(=NC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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